

Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Pigment Red 21*

CAS No.: *6410-26-0*

Cat. No.: *B1360073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. **Pigment Red 21** (CAS 6410-26-0), a monoazo pigment. The document outlines detailed experimental protocols for various analytical techniques and presents expected data in a structured format to facilitate understanding and further research.

Compound Information

Property	Value	Source
Chemical Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[1]
C.I. Name	Pigment Red 21	[1]
C.I. Number	12300	[2]
CAS Number	6410-26-0	[1]
Molecular Formula	C ₂₃ H ₁₆ ClN ₃ O ₂	[1]
Molecular Weight	401.85 g/mol	[1]
Chemical Structure	A monoazo pigment	[3]
Appearance	Bright red powder	
Melting Point	241 °C	[3]

Spectroscopic Data (Illustrative)

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for **Pigment Red 21**, the following tables present illustrative data based on the known chemical structure and typical values for similar azo pigments.

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{\max} (nm)
Ethanol	~480-520
Dimethylformamide (DMF)	~490-530

Note: The absorption maximum (λ_{\max}) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3500	O-H stretching (intramolecular hydrogen bonding)
3200-3300	N-H stretching (amide)
3000-3100	Aromatic C-H stretching
1660-1680	C=O stretching (amide I)
1590-1610	N=N stretching (azo group)
1500-1550	Aromatic C=C stretching, N-H bending (amide II)
1200-1300	C-N stretching
750-800	C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (ppm)	Multiplicity	Assignment
10.0-11.0	Singlet	Amide N-H
15.0-16.0	Singlet	Hydroxyl O-H (intramolecularly H-bonded)
7.0-8.5	Multiplets	Aromatic protons

¹³C NMR (Carbon-13 NMR):

Chemical Shift (ppm)	Assignment
160-170	Amide C=O
110-160	Aromatic and azo-bonded carbons

Mass Spectrometry (MS)

m/z	Assignment
~401/403	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample
- Spectroscopic grade solvent (e.g., Ethanol, DMF)
- Volumetric flasks and pipettes
- Quartz cuvettes
- Double beam UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of **Pigment Red 21** in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution with a concentration in the range of 5-10 $\mu\text{g/mL}$ (approximately 1.25×10^{-5} to 2.5×10^{-5} M).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

- **Sample Measurement:** Rinse the sample cuvette with the dilute **Pigment Red 21** solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
- **Data Acquisition:** Scan the sample over the same wavelength range as the baseline. The resulting spectrum will show the absorbance of **Pigment Red 21** as a function of wavelength.
- **Data Analysis:** Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample (dry)
- Potassium bromide (KBr), spectroscopic grade, dried
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FTIR spectrometer

Procedure:

- **Sample Preparation (KBr Pellet Method):**
 - Place approximately 1-2 mg of the dry **Pigment Red 21** sample into a clean agate mortar.
 - Add approximately 100-200 mg of dry KBr powder to the mortar.
 - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine powder is crucial for a transparent pellet.

- Transfer the powder into the collar of a pellet press die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.
- Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.
- Sample Spectrum: Place the KBr pellet containing the **Pigment Red 21** sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes
- High-field NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Pigment Red 21** in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C . Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.
- Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the peaks are referenced to an internal standard (e.g., TMS). The integration of ^1H NMR signals can provide information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ^{13}C NMR spectrum indicate the different types of carbon atoms present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Pigment Red 21**.

Materials:

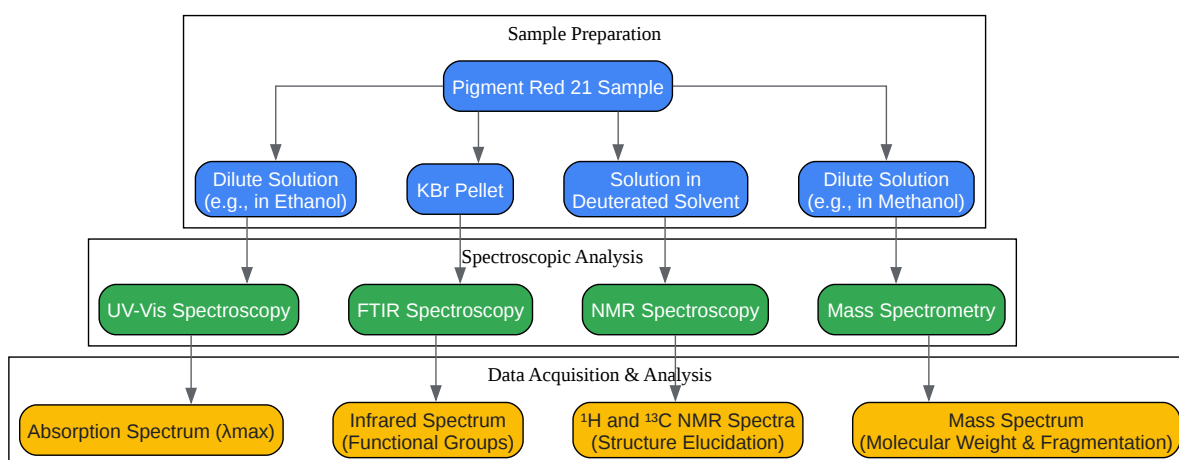
- **Pigment Red 21** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **Pigment Red 21** in a suitable solvent. The concentration will depend on the ionization technique and instrument sensitivity.

- **Instrument Setup:** Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
- **Sample Introduction:** Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-crystallized with a matrix on a target plate.
- **Data Acquisition:** Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$), which corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **Pigment Red 21**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. scbt.com](http://scbt.com) [scbt.com]
- [2. dev.spectrabase.com](http://dev.spectrabase.com) [dev.spectrabase.com]
- [3. guidechem.com](http://guidechem.com) [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360073/docs#spectroscopic-analysis-of-c-i-pigment-red-21-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)